molecular formula C20H23F2N3O2 B2577239 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 91617-21-9

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2577239
CAS No.: 91617-21-9
M. Wt: 375.42
InChI Key: CBSQHEFOZVOSBG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with difluoro groups and a piperazine moiety linked to a methoxyphenyl group. Its unique structure makes it a valuable candidate for studying interactions with biological targets and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the Difluoro Groups: The benzamide core is prepared by introducing difluoro groups through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the difluoro-substituted benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)benzamide.

    Reduction: Formation of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential therapeutic agent targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with G-protein-coupled receptors (GPCRs), while the benzamide core can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist.

    Urapidil: Another alpha1-adrenergic receptor antagonist.

Uniqueness

2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its difluoro substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for studying specific interactions and developing targeted therapies.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQHEFOZVOSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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